

Application Notes and Protocols for In Vivo Experiments with ST7612AA1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of **ST7612AA1**, a potent, second-generation oral pan-histone deacetylase (HDAC) inhibitor. The following information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-tumor efficacy of this compound.

Introduction

ST7612AA1 is a thioacetate- ω (γ -lactam amide) derivative that functions as a prodrug, rapidly converting to its active metabolite, ST7464AA1, after oral administration. As a pan-HDAC inhibitor, **ST7612AA1** targets both class I and class II HDACs, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the transcriptional regulation of genes involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis, ultimately leading to anti-tumor effects in a broad range of solid and hematological malignancies.[1]

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C20H27N3O4S	AOBIOUS
Molecular Weight	405.51 g/mol	AOBIOUS
Solubility	Soluble in DMSO	AOBIOUS
In Vitro Potency (IC50)	43 to 500 nmol/L in various cancer cell lines	[1]

In Vivo Formulation Protocol

This protocol describes the preparation of **ST7612AA1** for oral administration in murine xenograft models.

Materials:

- ST7612AA1 powder
- Solutol HS 15 (Macrogol-15-hydroxystearate)
- Sterile water for injection
- Sterile conical tubes (15 mL and 50 mL)
- Pipettes and sterile tips
- Vortex mixer
- Analytical balance

Formulation Vehicle Preparation:

- Prepare a 1:20 solution of Solutol HS 15 in sterile water.
- For example, to prepare 21 mL of the vehicle, add 1 mL of Solutol HS 15 to 20 mL of sterile water.



Vortex thoroughly until a clear, homogenous solution is obtained.

ST7612AA1 Formulation:

- Determine the total volume of the formulation required based on the number of animals and the dosing volume (e.g., 10 mL/kg).
- Calculate the total mass of ST7612AA1 needed for the desired concentration (e.g., 6 mg/mL for a 60 mg/kg dose).
- Weigh the required amount of ST7612AA1 powder and place it in a sterile conical tube.
- Add the appropriate volume of the prepared Solutol HS 15:water (1:20) vehicle to the ST7612AA1 powder.
- Vortex the mixture vigorously until the ST7612AA1 is completely dissolved. The final formulation should be a clear solution.

Example Calculation for Dosing 10 Mice (20g each) at 60 mg/kg:

- Dose per mouse: 60 mg/kg * 0.02 kg = 1.2 mg
- Dosing volume per mouse: 10 mL/kg * 0.02 kg = 0.2 mL
- Concentration of formulation: 1.2 mg / 0.2 mL = 6 mg/mL
- Total volume needed (with overage): 10 mice * 0.2 mL/mouse + 1 mL (overage) = 3 mL
- Total ST7612AA1 needed: 3 mL * 6 mg/mL = 18 mg
- Vehicle preparation: 0.15 mL Solutol HS 15 + 3 mL sterile water. Add the appropriate volume of this vehicle to the 18 mg of ST7612AA1.

In Vivo Xenograft Experiment Protocol

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **ST7612AA1** in a subcutaneous xenograft model.



Animal Models:

 Immunocompromised mice (e.g., athymic nude, NOD-SCID) are suitable for establishing human tumor xenografts.

Experimental Procedure:

- Cell Culture and Implantation:
 - Culture human cancer cell lines (e.g., HCT116 colon carcinoma) under standard conditions.
 - Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.
 - Subcutaneously inject the cell suspension into the flank of each mouse.
- Tumor Growth and Randomization:
 - Monitor tumor growth by caliper measurements.
 - When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
- Treatment Administration:
 - Administer ST7612AA1 orally (via gavage) to the treatment group at the desired dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week).[1]
 - Administer the vehicle solution to the control group following the same schedule.
- Monitoring and Endpoints:
 - Measure tumor volume and body weight regularly (e.g., twice a week).
 - Monitor the animals for any signs of toxicity.



- The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines.
- Pharmacodynamic Analysis (Optional):
 - At the end of the study, tumors can be excised for analysis of target modulation (e.g., histone acetylation) by Western blot or immunohistochemistry.

Quantitative Data Summary

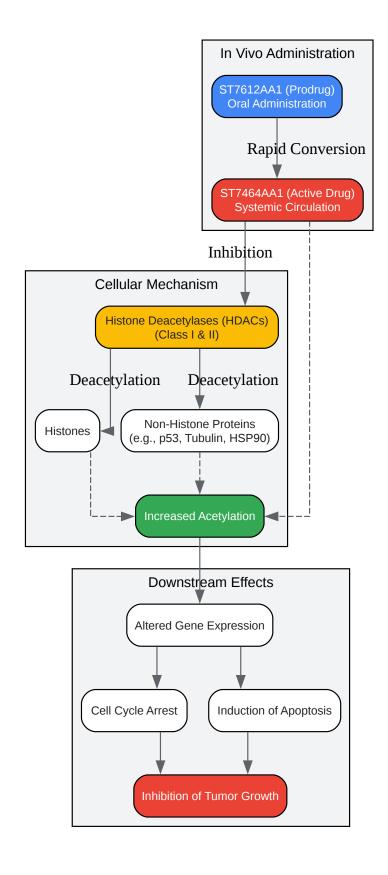
Parameter	Cell Line	Result
In Vitro IC50	Lung, Breast, Colon, Ovarian Cancer Lines	43 - 500 nmol/L
In Vivo Efficacy (Tumor Growth Inhibition)	HCT116 (Colon Carcinoma)	77%
NCI-H1975 (NSCLC)	65%	
SKOV-3 (Ovarian Carcinoma)	59%	_

Data from Vesci et al., 2015.[1]

Visualizations

Mechanism of Action: ST7612AA1 as an HDAC Inhibitor



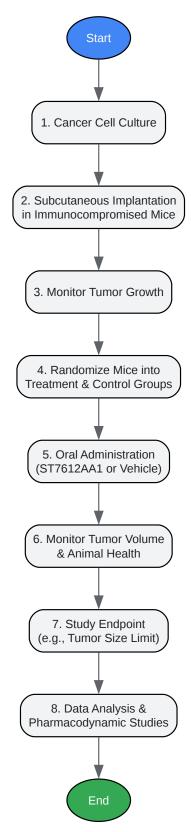


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Caption: Mechanism of action of ST7612AA1.



Experimental Workflow for In Vivo Efficacy Study



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Caption: In vivo xenograft experimental workflow.

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References

- 1. Preclinical antitumor activity of ST7612AA1: a new oral thiol-based histone deacetylase (HDAC) inhibitor PMC [pmc.ncbi.nlm.nih.gov]
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